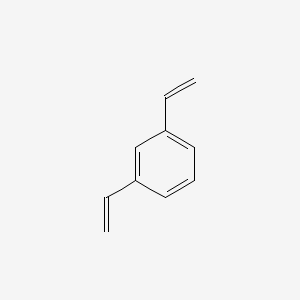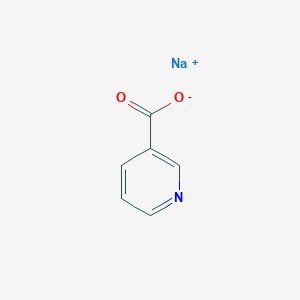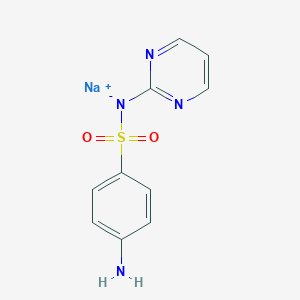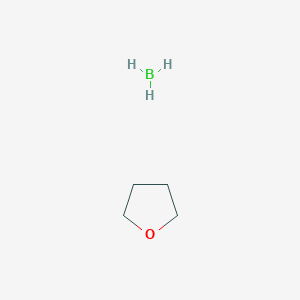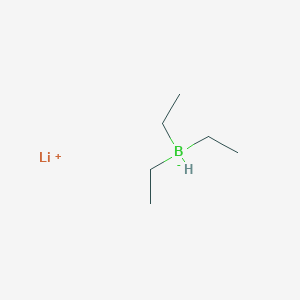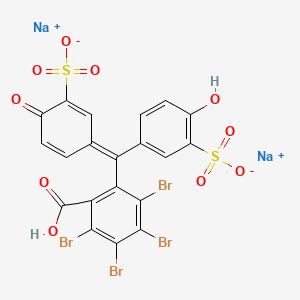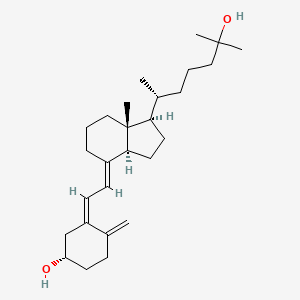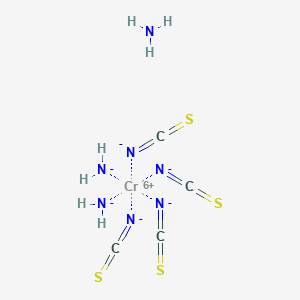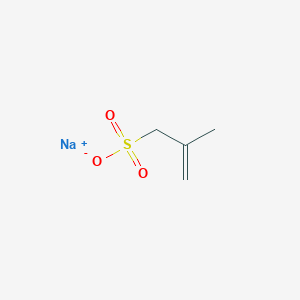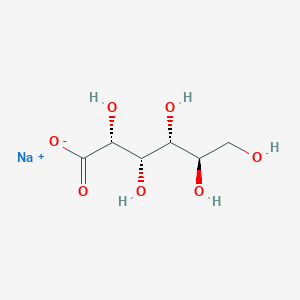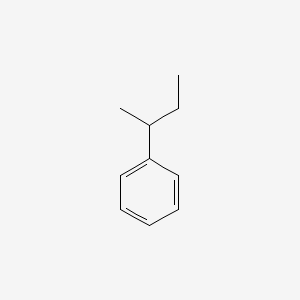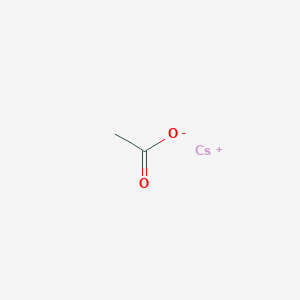![molecular formula C10H15NaO4S B7799212 sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, also known as Rhodanine, is a heterocyclic compound with the molecular formula C3H3NOS2. It is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Rhodanine is known for its light yellow to dark yellow color and is commonly found in powder or crystalline form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhodanine can be synthesized through the reaction of carbon disulfide with ammonia and chloroacetic acid. The reaction typically involves heating the reactants in an aqueous medium, followed by acidification to precipitate the product. The general reaction scheme is as follows:
CS2+NH3+ClCH2COOH→C3H3NOS2+HCl+H2O
Industrial Production Methods
Industrial production of Rhodanine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodanine undergoes various chemical reactions, including:
Oxidation: Rhodanine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of Rhodanine can lead to the formation of thiol derivatives.
Substitution: Rhodanine can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted Rhodanine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Rhodanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and photographic chemicals.
Mécanisme D'action
Rhodanine exerts its effects through various mechanisms, depending on its application. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur and nitrogen atoms in Rhodanine play a crucial role in its binding affinity and specificity. Additionally, Rhodanine can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine: Similar in structure but lacks the oxygen atom present in Rhodanine.
Oxazolidine: Contains an oxygen atom in place of sulfur.
Imidazolidine: Contains nitrogen atoms in the ring structure.
Uniqueness of Rhodanine
Rhodanine’s unique combination of sulfur, nitrogen, and oxygen atoms in its ring structure imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAOFAHBPCBHJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
